molecular formula C13H20BrN3O B12267785 4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12267785
M. Wt: 314.22 g/mol
InChI Key: OTVHPQFNDYZKFV-UHFFFAOYSA-N
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Description

4-Bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a pyrazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the bromine atom and the azetidine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

4-Bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(oxan-3-yl)-2-methylimidazole: Shares a similar bromine and oxan-3-yl structure but differs in the presence of an imidazole ring instead of a pyrazole ring.

    4-Bromo-1-(oxan-3-yl)-2-methylpyrazole: Similar in structure but lacks the azetidine moiety.

Uniqueness

4-Bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of a bromine atom, a pyrazole ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-1-[[1-(oxan-3-ylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C13H20BrN3O/c14-13-4-15-17(9-13)8-12-6-16(7-12)5-11-2-1-3-18-10-11/h4,9,11-12H,1-3,5-8,10H2

InChI Key

OTVHPQFNDYZKFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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